4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate
Overview
Description
4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate is a chemical compound with the following properties:
- Chemical Formula : C<sub>10</sub>H<sub>9</sub>NO<sub>4</sub>
- Molecular Weight : 207.18 g/mol
- CAS Number : 77692-61-6
Synthesis Analysis
The compound can be synthesized through a two-step process:
- Formation of Intermediates :
- Aniline derivatives react with α-bromo-4-(methylsulfonyl)acetophenone to yield various 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives.
- Condensation Reaction :
- The intermediates obtained in the first step undergo condensation with different 2-aminopyridines to produce the final 4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate compound.
Molecular Structure Analysis
The molecular structure consists of an azetidine ring with a phenyl group and a hydrogen carbonate moiety. The SO<sub>2</sub>Me pharmacophore is inserted into the secondary pocket of the COX-2 enzyme, forming hydrogen bonds with the active site.
Chemical Reactions Analysis
The compound exhibits selective inhibition of COX-2 (cyclooxygenase-2) enzyme. It plays a crucial role in converting arachidonic acid to inflammatory mediators. The designed compound, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) , shows high potency (IC<sub>50</sub> = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 compared to COX-1 .
Physical And Chemical Properties Analysis
- Melting Point : Not specified in the available data.
- Boiling Point : Not specified in the available data.
- Density : Not specified in the available data.
Safety And Hazards
- Toxicity information is not explicitly provided in the available data.
- As with any chemical compound, proper handling, storage, and disposal precautions should be followed.
Future Directions
Further research could explore:
- Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.
- In vivo studies to assess pharmacokinetics and safety profiles.
- Investigation of potential therapeutic applications beyond COX-2 inhibition.
Please note that this analysis is based on available literature, and additional research may yield more insights. For detailed references, please refer to the original research article1.
properties
IUPAC Name |
(4-oxo-1-phenylazetidin-2-yl) hydrogen carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-8-6-9(15-10(13)14)11(8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPJGMGMBDWBFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C1=O)C2=CC=CC=C2)OC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.